molecular formula C11H13Cl3N2 B11847547 3-(4,6-Dichloro-1H-indol-1-yl)propan-1-amine hydrochloride

3-(4,6-Dichloro-1H-indol-1-yl)propan-1-amine hydrochloride

Katalognummer: B11847547
Molekulargewicht: 279.6 g/mol
InChI-Schlüssel: KMCMOIDBVNWXAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4,6-Dichloro-1H-indol-1-yl)propan-1-amine hydrochloride is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a dichloro-substituted indole ring attached to a propan-1-amine moiety, forming a hydrochloride salt. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Vorbereitungsmethoden

The synthesis of 3-(4,6-Dichloro-1H-indol-1-yl)propan-1-amine hydrochloride involves several steps. One common method includes the reaction of 4,6-dichloroindole with 3-bromopropan-1-amine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

3-(4,6-Dichloro-1H-indol-1-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3-(4,6-Dichloro-1H-indol-1-yl)propan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and drug discovery.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a treatment for various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

    Industry: The compound is used in the synthesis of specialty chemicals and materials, including dyes and pigments.

Wirkmechanismus

The mechanism of action of 3-(4,6-Dichloro-1H-indol-1-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets in cells. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Vergleich Mit ähnlichen Verbindungen

3-(4,6-Dichloro-1H-indol-1-yl)propan-1-amine hydrochloride can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its dichloro substitution, which enhances its biological activity and chemical reactivity, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C11H13Cl3N2

Molekulargewicht

279.6 g/mol

IUPAC-Name

3-(4,6-dichloroindol-1-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C11H12Cl2N2.ClH/c12-8-6-10(13)9-2-5-15(4-1-3-14)11(9)7-8;/h2,5-7H,1,3-4,14H2;1H

InChI-Schlüssel

KMCMOIDBVNWXAA-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(C2=C1C(=CC(=C2)Cl)Cl)CCCN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.